![molecular formula C19H21FN2O3S B6542704 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide CAS No. 1060366-48-4](/img/structure/B6542704.png)
4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide
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Overview
Description
4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide (CAS Number: 1060366-48-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H21FN2O3S, with a molecular weight of 376.4 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C19H21FN2O3S |
Molecular Weight | 376.4 g/mol |
CAS Number | 1060366-48-4 |
Cardiovascular Effects
A study investigating the effects of benzene sulfonamides on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results indicated that certain benzene sulfonamides could lower perfusion pressure, suggesting a cardiovascular effect . Although this study did not directly test this compound, it provides a framework for understanding how similar compounds may interact with cardiovascular systems.
The mechanism by which sulfonamides exert their biological effects often involves inhibition of specific enzymes or pathways. For instance, many sulfonamides are known to inhibit carbonic anhydrases or other key enzymes involved in cellular processes. The presence of the pyrrolidine moiety in this compound may enhance its ability to interact with various biological targets, potentially leading to diverse pharmacological effects .
Case Studies and Research Findings
- Anticancer Efficacy :
- Cardiovascular Impact :
- Pharmacokinetic Properties :
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been investigated for its potential as an EGFR inhibitor , which is crucial in targeting certain types of cancers. Research indicates that modifications in the sulfonamide structure can enhance selectivity and potency against EGFR-mutant cancers .
- Its ability to interfere with cancer cell proliferation makes it a candidate for further development into therapeutic agents.
- Neurological Disorders :
- Antimicrobial Properties :
Pharmacological Insights
Research has shown that compounds with similar chemical scaffolds exhibit favorable pharmacokinetic profiles, including good absorption and metabolic stability. The incorporation of fluoro and methyl groups can enhance lipophilicity, potentially improving the bioavailability of the compound .
Case Study 1: EGFR Inhibition
A study focusing on the structure-activity relationship (SAR) of sulfonamide derivatives demonstrated that modifications at the nitrogen and aromatic positions significantly impacted EGFR inhibition efficacy. The specific configuration of the pyrrolidine ring was found to enhance binding affinity to the target site, suggesting that 4-fluoro-2-methyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzene-1-sulfonamide could be optimized for better therapeutic outcomes .
Case Study 2: Antimicrobial Testing
In vitro testing of related sulfonamide compounds showed promising results against a range of bacterial strains, including resistant strains. The potential for this compound to act similarly opens avenues for further research into its antimicrobial efficacy .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group is central to the compound’s reactivity:
-
Hydrolysis : Under strong acidic (e.g., HCl/H₂O, Δ) or basic (e.g., NaOH/H₂O, Δ) conditions, the sulfonamide bond may cleave to yield 4-fluoro-2-methylbenzenesulfonic acid and the corresponding amine (4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline). Similar hydrolysis mechanisms are observed in related sulfonamide derivatives .
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Nucleophilic Substitution : Deprotonation of the sulfonamide NH (using bases like NaH or LDA) could enable alkylation or acylation at the nitrogen, though steric hindrance from the adjacent phenyl group may limit reactivity .
Aromatic Ring Modifications
The benzene rings (both in the sulfonyl and phenyl groups) may undergo electrophilic substitution:
The electron-withdrawing fluorine and electron-donating methyl groups create competing directing effects, favoring substitution at positions balancing these influences .
Ketone and Pyrrolidine Reactivity
The 2-oxo-2-(pyrrolidin-1-yl)ethyl group introduces additional reaction pathways:
Fluorine-Specific Reactions
The fluorine atom on the benzene ring is typically inert under standard conditions but may participate in:
-
Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NH₃/200°C, Cu catalyst) to replace fluorine, though this is unlikely given the absence of strong electron-withdrawing groups ortho/para to F .
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Directed ortho-Metalation : Organolithium reagents (e.g., LDA) could deprotonate positions ortho to fluorine, enabling functionalization (e.g., formylation, phosphorylation) .
Thermal and Photochemical Stability
-
Thermal Decomposition : Prolonged heating (>200°C) may degrade the sulfonamide group, releasing SO₂ and forming secondary amines.
-
Photolytic Cleavage : UV light could induce homolytic cleavage of the C-S bond in the sulfonamide, though this pathway is less common without sensitizers .
Comparative Reactivity Table
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-12-16(20)6-9-18(14)26(24,25)21-17-7-4-15(5-8-17)13-19(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUNWEMSXRZHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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